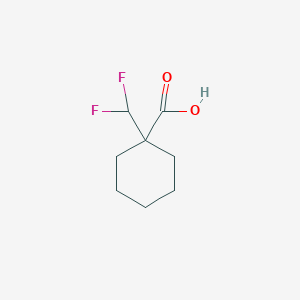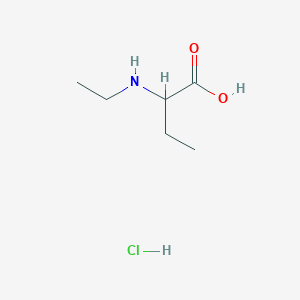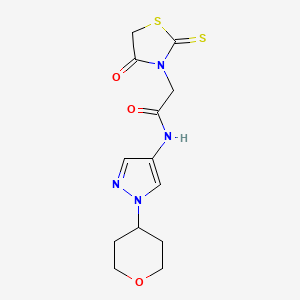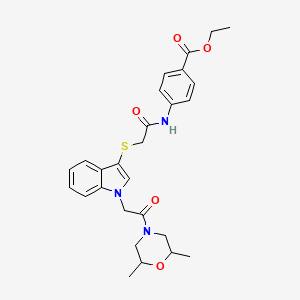![molecular formula C7H12ClNO3 B2764772 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride CAS No. 2460749-62-4](/img/structure/B2764772.png)
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxylic acids are compounds with a -COOH functional group . The general formula of a carboxylic acid is CnH2n+1COOH . They can be prepared by a series of different reactions .
Synthesis Analysis
Carboxylic acids can be formed from the oxidation of primary alcohols and aldehydes by either acidified K2Cr2O7 or acidified KMnO4 and reflux . They can also be prepared from the hydrolysis of nitriles using either dilute acid or dilute alkali followed by acidification .Molecular Structure Analysis
The structure of carboxylic acids involves a carboxyl functional group, -COOH . In some cases, they can form fused or bridged bicyclic structures where the two rings share a covalent bond .Chemical Reactions Analysis
Carboxylic acids are reactive compounds which can undergo many types of reactions including: Redox reactions with reactive metals, Neutralisation reactions with alkali, Acid-base reactions with carbonates, Esterification with alcohols, Reduction by LiAlH4 .Physical And Chemical Properties Analysis
Carboxylic acids are weak acids that do not fully dissociate in water . They have relatively high melting points and boiling points due to the presence of two polarised groups C=O and O-H . The solubility of carboxylic acids in water decreases as the length of the hydrocarbon chain increases .Aplicaciones Científicas De Investigación
Potential Antidepressants
A study synthesized derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid, evaluated as potential antidepressants. These compounds, synthesized from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane, showed significant activity in pharmacological tests, with some derivatives more active than established antidepressants like imipramine and desipramine. Midalcipran, one of the synthesized compounds, showed promise for further development based on its activity and potential lack of side effects (Bonnaud et al., 1987).
Asymmetric Synthesis of Bicyclic Amino Acid Derivatives
Research into the asymmetric synthesis of bicyclic amino acid derivatives, such as methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, through Aza-Diels-Alder reactions in aqueous solution, highlights the structural versatility and synthetic potential of bicyclic compounds in medicinal chemistry (Waldmann & Braun, 1991).
Synthesis of 2-Azabicyclo[2.1.1]hexanes
Another study described the synthesis of 2-azabicyclo[2.1.1]hexanes, which are structurally related to naturally occurring compounds with insect antifeedant properties. The synthesis process involves imination and reductive cyclization, showcasing the utility of these bicyclic compounds in developing bioactive molecules (Stevens & Kimpe, 1996).
Conformationally Locked Analogues of Bioactive Molecules
Research into the synthesis of conformationally locked analogues of bioactive molecules, such as GABA, using bicyclo[3.1.0]hexane core structures, demonstrates the importance of these bicyclic compounds in medicinal chemistry. These analogues are used to study the conformational preferences of bioactive molecules and develop more effective drugs with improved specificity and reduced side effects (Jimeno et al., 2011).
Mecanismo De Acción
Mode of Action
It’s known that the compound is part of the 2-azabicyclo[211]hexane class , which has been found in pharmaceutical and agrochemical patents . The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .
Propiedades
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c8-3-7-1-4(2-7)5(11-7)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGVYKGAYSKCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-Ethylphenyl)methyl]-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2764691.png)
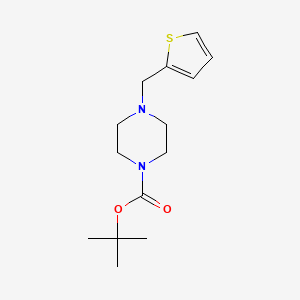
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide](/img/structure/B2764695.png)
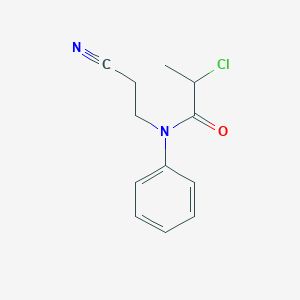
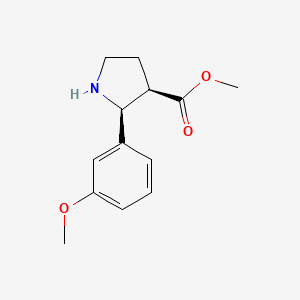
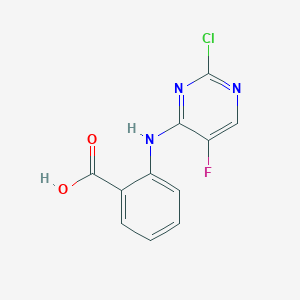
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2764705.png)
